Ethyl 2-(4-chloro-3-nitrophenyl)acetate
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Overview
Description
Ethyl 2-(4-chloro-3-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H10ClNO4 and its molecular weight is 243.64. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Substitution Reactions
- Synthesis of Derivatives : Chlorobenzenes like Ethyl 2-(4-chloro-3-nitrophenyl)acetate can undergo smooth nucleophilic substitution, leading to the synthesis of oxindole and indole derivatives, which have significant pharmaceutical applications (Grob & Weißbach, 1961).
Catalytic Hydrogenation
- Formation of Cyclic Hydroxamic Acids : Catalytic hydrogenation of derivatives of this compound can yield compounds like 4-hydroxy-2,3-dioxo-1,4-benzoxazine, which are important in the synthesis of natural cyclic hydroxamic acids (Hartenstein & Sicker, 1993).
Carbene Insertion Reactions
- Synthesis of Bioactive Compounds : The synthesis of derivatives through carbene insertion, catalyzed by rhodium(II) acetate, results in new building blocks for pharmaceuticals (Trstenjak, Ilaš, & Kikelj, 2013).
Nitration and Bromination Reactions
- Formation of Nitrophenyl-Derivatives : Nitration and bromination reactions of related compounds can lead to the formation of various nitrophenyl-acetic acid derivatives, which have potential applications in organic synthesis and drug development (Khlebnikov & Kostikov, 1984).
Reduction Cyclization
- Synthesis of Hydroxycarbostyrils : Employing reduction cyclization techniques on compounds like this compound can lead to the creation of hydroxycarbostyrils, which are valuable in the development of new medicinal compounds (McCord et al., 1985).
General Basic Catalysis
- Catalysis of Ester Hydrolysis : This compound can be involved in the catalysis of ester hydrolysis, an important reaction in various biochemical and pharmaceutical processes (Bender & Turnquest, 1957).
Synthesis of Ureas
- From Carboxylic Acids : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement is used for synthesizing ureas from carboxylic acids, useful in drug design and development (Thalluri, Manne, Dev, & Mandal, 2014).
Anticancer Agent Synthesis
- Development of Pyrido[4,3-b][1,4]oxazines and Thiazines : This compound is used in synthesizing derivatives that have been evaluated for their anticancer properties (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target molecules .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Similar compounds are generally well-absorbed and widely distributed in the body .
Result of Action
Similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antioxidant activities .
Properties
IUPAC Name |
ethyl 2-(4-chloro-3-nitrophenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWGMBEACNSAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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